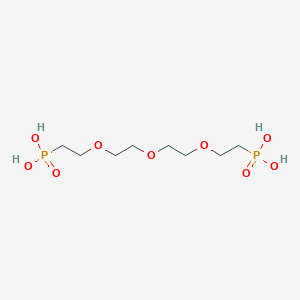

PEG3-bis(phosphonic acid)

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O9P2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSULJYOIONNJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCP(=O)(O)O)OCCOCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Purification of PEG3-bis(phosphonic acid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of PEG3-bis(phosphonic acid), a bifunctional linker molecule of significant interest in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents key data in a structured format, and includes visualizations to clarify the experimental workflow.

Overview

PEG3-bis(phosphonic acid) is a hydrophilic linker comprised of a triethylene glycol (PEG3) spacer flanked by two phosphonic acid moieties. These terminal phosphonic acid groups exhibit a strong affinity for metal oxides and bone surfaces, making this linker valuable for targeted drug delivery and surface modification of nanoparticles. Its PEG component enhances aqueous solubility and provides a flexible spacer for conjugating different molecular entities.

Table 1: Chemical and Physical Properties of PEG3-bis(phosphonic acid)

| Property | Value |

| Molecular Formula | C₈H₂₀O₉P₂ |

| Molecular Weight | 322.19 g/mol |

| CAS Number | 254762-10-2 |

| Appearance | Solid |

| Purity | Typically >95% |

Synthesis Pathway

The synthesis of PEG3-bis(phosphonic acid) is generally achieved through a two-step process. The first step involves the synthesis of the diethyl ester precursor, PEG3-bis(phosphonic acid diethyl ester), followed by a dealkylation/hydrolysis step to yield the final bis(phosphonic acid) product.

Experimental Protocols

Synthesis of PEG3-bis(phosphonic acid diethyl ester)

This procedure outlines the synthesis of the diethyl ester precursor via the formation of a tosylated intermediate followed by a Michaelis-Arbuzov reaction.

Materials:

-

Triethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethyl phosphite

-

Toluene

Procedure:

-

Tosylation of Triethylene Glycol:

-

Dissolve triethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (2.2 equivalents) to the solution.

-

Add pyridine (2.5 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude PEG3-ditosylate.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

-

Michaelis-Arbuzov Reaction:

-

Combine the purified PEG3-ditosylate (1 equivalent) with an excess of triethyl phosphite (5-10 equivalents).

-

Heat the mixture to 140-150 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation.

-

The resulting residue is the crude PEG3-bis(phosphonic acid diethyl ester).

-

Synthesis of PEG3-bis(phosphonic acid) (Hydrolysis)

This protocol describes the dealkylation of the diethyl ester to yield the final product.

Materials:

-

PEG3-bis(phosphonic acid diethyl ester)

-

Concentrated Hydrochloric Acid (HCl) or Trimethylsilyl bromide (TMSBr)

-

Dioxane or Dichloromethane (DCM)

-

Methanol

Procedure:

-

Acid Hydrolysis:

-

Dissolve the crude PEG3-bis(phosphonic acid diethyl ester) (1 equivalent) in a suitable solvent such as dioxane.

-

Add concentrated hydrochloric acid (an excess, e.g., 10-20 equivalents).

-

Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

-

Monitor the completion of the hydrolysis by ³¹P NMR spectroscopy (disappearance of the phosphonate (B1237965) ester peak and appearance of the phosphonic acid peak).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess HCl under reduced pressure.

-

The resulting crude product is PEG3-bis(phosphonic acid).

-

Table 2: Representative Reaction Parameters

| Step | Reactants | Key Conditions | Duration | Typical Yield |

| Tosylation | Triethylene glycol, TsCl, Pyridine | 0 °C to RT | 12-16 h | ~80-90% |

| Michaelis-Arbuzov | PEG3-ditosylate, Triethyl phosphite | 140-150 °C, inert atmosphere | 4-6 h | ~70-85% |

| Hydrolysis | PEG3-bis(phosphonic acid diethyl ester), Conc. HCl | Reflux (100-110 °C) | 12-24 h | >90% |

Purification

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvents.

Purification Protocol

-

Initial Work-up:

-

Dissolve the crude PEG3-bis(phosphonic acid) in a minimal amount of water or a water/methanol mixture.

-

Filter the solution to remove any insoluble impurities.

-

-

Ion-Exchange Chromatography:

-

Prepare an anion-exchange chromatography column (e.g., Dowex 1x8, acetate (B1210297) form).

-

Load the filtered solution onto the column.

-

Wash the column with deionized water to remove any non-ionic impurities.

-

Elute the product using a linear gradient of an aqueous salt solution (e.g., 0 to 1 M ammonium (B1175870) bicarbonate).

-

Collect fractions and monitor the elution of the product using a suitable analytical technique (e.g., TLC with a phosphomolybdic acid stain or by monitoring phosphorus content).

-

-

Desalting and Isolation:

-

Combine the fractions containing the pure product.

-

Remove the volatile salt (e.g., ammonium bicarbonate) by repeated lyophilization (freeze-drying).

-

The final product is obtained as a solid.

-

Table 3: Purification Methodologies and Expected Outcomes

| Method | Stationary Phase | Mobile Phase/Eluent | Separation Principle | Expected Purity |

| Ion-Exchange Chromatography | Anion exchange resin | Aqueous salt gradient | Charge | >95% |

| Precipitation | - | Addition of a non-polar solvent to a polar solution | Differential solubility | Moderate |

Characterization

The identity and purity of the synthesized PEG3-bis(phosphonic acid) should be confirmed by various analytical techniques.

Table 4: Analytical Characterization Techniques

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation | Peaks corresponding to the ethylene (B1197577) glycol protons and the methylene (B1212753) protons adjacent to the phosphonic acid groups. |

| ³¹P NMR | Confirmation of phosphonic acid groups | A single peak in the characteristic chemical shift range for phosphonic acids. |

| ¹³C NMR | Structural confirmation | Peaks corresponding to the carbon atoms in the PEG backbone and the methylene carbons attached to the phosphorus atoms. |

| Mass Spectrometry (e.g., ESI-MS) | Molecular weight determination | A peak corresponding to the [M-H]⁻ or [M+H]⁺ ion of PEG3-bis(phosphonic acid). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity. |

Conclusion

The synthesis and purification of PEG3-bis(phosphonic acid) can be reliably achieved through the described multi-step process. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product suitable for applications in drug development and materials science. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile bifunctional linker.

In-Depth Technical Guide to PEG3-bis(phosphonic acid): A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,8-bis(phosphono)-3,6-dioxaoctane, commonly known as PEG3-bis(phosphonic acid). This bifunctional linker is gaining significant traction in the fields of targeted drug delivery, nanoparticle functionalization, and the development of novel therapeutic constructs such as Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, combining a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with two terminal phosphonic acid groups, offers distinct advantages in the design of sophisticated drug delivery systems and other advanced biomedical applications.

Core Molecular Properties

PEG3-bis(phosphonic acid) is a structurally defined molecule with consistent physicochemical properties crucial for its application in sensitive biological systems. The key molecular identifiers and properties are summarized below for quick reference.

| Property | Value |

| Molecular Formula | C₈H₂₀O₉P₂ |

| Molecular Weight | 322.19 g/mol |

| CAS Number | 254762-10-2 |

| Appearance | Solid |

| Purity | Typically ≥95% |

Applications in Drug Development and Materials Science

The dual functionality of PEG3-bis(phosphonic acid) underpins its versatility. The PEGylated core imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules. The terminal phosphonic acid groups serve as robust anchors to various materials, most notably metal oxide surfaces and hydroxyapatite, the primary mineral component of bone.

Key application areas include:

-

Targeted Drug Delivery to Bone: The strong chelating affinity of phosphonic acids for calcium ions makes PEG3-bis(phosphonic acid) an excellent targeting moiety for bone-related diseases. By conjugating therapeutic agents to this linker, drugs can be selectively delivered to bone tissue, increasing local concentrations and minimizing systemic side effects.

-

Nanoparticle Surface Functionalization: In the realm of nanomedicine, PEG3-bis(phosphonic acid) is employed to modify the surface of nanoparticles, such as iron oxide nanoparticles used as MRI contrast agents. The PEG spacer provides a hydrophilic shield, reducing non-specific protein adsorption and clearance by the reticuloendothelial system, thereby prolonging circulation time. The phosphonate (B1237965) groups ensure stable anchoring to the nanoparticle surface.

-

PROTAC Linkers: As a bifunctional linker, PEG3-bis(phosphonic acid) can be utilized in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the resulting PROTAC.

Experimental Protocol: Surface Functionalization of Iron Oxide Nanoparticles

While specific experimental conditions can vary, the following provides a generalized protocol for the surface functionalization of hydrophobic iron oxide nanoparticles with PEG3-bis(phosphonic acid) for biomedical applications. This process renders the nanoparticles water-soluble and biocompatible.

Materials:

-

Hydrophobic oleic acid-capped iron oxide nanoparticles (IONPs) dispersed in an organic solvent (e.g., chloroform).

-

PEG3-bis(phosphonic acid).

-

A suitable organic solvent for the linker (e.g., ethanol, dimethyl sulfoxide).

-

A high-boiling point, water-miscible solvent (e.g., diethylene glycol).

-

Deionized water.

-

Magnetic separation apparatus.

-

Sonication bath.

-

Centrifuge.

Procedure:

-

Ligand Exchange Preparation: In a round-bottom flask, a solution of the hydrophobic IONPs in chloroform (B151607) is prepared.

-

Solvent Evaporation: The chloroform is removed under reduced pressure to obtain a film of the IONPs.

-

Redispersion: The IONP film is redispersed in a high-boiling point solvent like diethylene glycol.

-

Linker Addition: A solution of PEG3-bis(phosphonic acid) in a suitable solvent is added to the IONP dispersion. The molar ratio of the linker to the surface iron atoms of the nanoparticles should be optimized for complete and stable coating.

-

Ligand Exchange Reaction: The mixture is heated to an elevated temperature (e.g., 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to facilitate the exchange of the oleic acid ligands with the PEG3-bis(phosphonic acid) linkers.

-

Purification:

-

The reaction mixture is cooled to room temperature.

-

Deionized water is added to precipitate the now hydrophilic, PEGylated IONPs.

-

The nanoparticles are separated from the solvent mixture using a strong magnet.

-

The supernatant, containing displaced oleic acid and excess linker, is discarded.

-

The nanoparticle pellet is washed multiple times with deionized water and a suitable organic solvent (e.g., ethanol) to remove any remaining impurities. Magnetic separation is used between each wash step.

-

-

Final Dispersion: The purified, PEGylated IONPs are dispersed in deionized water or a buffer of choice for storage and further use.

Characterization:

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic size and size distribution of the functionalized nanoparticles in an aqueous medium.

-

Zeta Potential Measurement: To assess the surface charge of the nanoparticles and confirm the presence of the phosphonic acid groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the PEG and phosphonate functional groups on the nanoparticle surface.

-

Thermogravimetric Analysis (TGA): To quantify the amount of organic coating (the linker) on the nanoparticle surface.

-

Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles and ensure they remain monodisperse after functionalization.

Logical Workflow for Nanoparticle Functionalization

The following diagram illustrates the key steps in the experimental workflow for the surface functionalization of iron oxide nanoparticles with PEG3-bis(phosphonic acid).

An In-depth Technical Guide to CAS Number 254762-10-2: A Key Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and applications of the compound identified by CAS number 254762-10-2, also known as PEG3-bis(phosphonic acid). This molecule serves as a crucial polyethylene (B3416737) glycol (PEG)-based linker in the rapidly advancing field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

The fundamental chemical and physical properties of CAS number 254762-10-2 are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 254762-10-2 | [1][2][3][4][5][6] |

| IUPAC Name | 2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethylphosphonic acid | [2] |

| Synonyms | PEG3-bis(phosphonic acid), PEG-3-bis(phosphonic acid) | [1][2][4][5] |

| Molecular Formula | C8H20O9P2 | [1][2][3][4] |

| Molecular Weight | 322.19 g/mol | [1][2][3][4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [4][7] |

| SMILES | O=P(O)(O)CCOCCOCCOCCP(=O)(O)O | [4][5] |

| InChI | InChI=1S/C8H20O9P2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14) | [4] |

| Density | 1.5±0.1 g/cm3 | [1] |

| Boiling Point | 588.2±60.0 °C at 760 mmHg | [1] |

Mechanism of Action: The Role in PROTACs

CAS number 254762-10-2 is a bifunctional linker primarily employed in the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8] The PEG3-bis(phosphonic acid) linker connects the ligand that binds to the target protein to the ligand that recruits the E3 ligase. The polyethylene glycol (PEG) component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6][7]

The phosphonic acid groups can be utilized for conjugation to other molecules or may play a role in the overall properties of the PROTAC, such as cell permeability or target engagement.

Experimental Protocols

While specific experimental protocols for PROTACs utilizing CAS number 254762-10-2 are proprietary and depend on the specific target protein and E3 ligase, a general workflow for the synthesis and evaluation of such a PROTAC is outlined below. This serves as a representative example for researchers entering this field.

General Experimental Workflow for PROTAC Synthesis and Evaluation

Methodology for Western Blotting to Assess Protein Degradation:

-

Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with the synthesized PROTAC at various concentrations for different time points. A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. The reduction in the target protein level in PROTAC-treated cells compared to the vehicle control indicates the degradation efficiency.

Suppliers

A number of chemical suppliers offer CAS number 254762-10-2 for research purposes. The following table lists some of the known suppliers. It is recommended to visit their respective websites for the most up-to-date product information, availability, and pricing.

| Supplier | Website |

| MedchemExpress | --INVALID-LINK-- |

| Chemsrc | --INVALID-LINK-- |

| Glycodepot | --INVALID-LINK-- |

| BroadPharm | --INVALID-LINK-- |

| CymitQuimica | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| BOC Sciences | --INVALID-LINK-- |

| SynQuest Laboratories, Inc. | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

| Sikemia | --INVALID-LINK-- |

| Immunomart | --INVALID-LINK-- |

| Benchchem | --INVALID-LINK-- |

| CATO Reference | --INVALID-LINK-- |

| Glycomindsynth | --INVALID-LINK-- |

Conclusion

CAS number 254762-10-2, or PEG3-bis(phosphonic acid), is a valuable chemical tool for researchers in the field of targeted protein degradation. Its properties as a hydrophilic linker make it a suitable component for the rational design and synthesis of PROTACs aimed at developing novel therapeutics. This guide provides a foundational understanding of its properties, mechanism of action, and availability, serving as a valuable resource for scientists and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Long-term delivery of alendronate through an injectable tetra-PEG hydrogel to promote osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEG3-bis(phosphonic acid) | 254762-10-2 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PEG3-bis(phosphonic acid) | CymitQuimica [cymitquimica.com]

- 6. PEG3-bis(phosphonic acid), 254762-10-2 | BroadPharm [broadpharm.com]

- 7. PEG3-bis(phosphonic acid) | Benchchem [benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of PEG3-bis(phosphonic acid): A Technical Guide for Drug Development Professionals

An In-depth Examination of a Key PROTAC Linker in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of every PROTAC is a chemical linker, a component that critically influences the efficacy, selectivity, and physicochemical properties of the molecule. This technical guide provides a comprehensive overview of PEG3-bis(phosphonic acid), a polyethylene (B3416737) glycol (PEG)-based linker, detailing its mechanism of action within the PROTAC framework, its inherent properties, and the experimental protocols used to evaluate its function.

The PROTAC Paradigm: A Linker-Dependent Mechanism

Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to induce its complete removal. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The mechanism of action is a catalytic cycle initiated by the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[1][3] This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another POI molecule.[4][5]

The linker is not a passive spacer but an active contributor to this process.[3][6] Its length, flexibility, and chemical composition are critical for the successful formation of a stable and productive ternary complex.[3][6]

PEG3-bis(phosphonic acid): Structure and Functional Attributes

PEG3-bis(phosphonic acid) is a bifunctional linker featuring a hydrophilic 3-unit polyethylene glycol chain terminating in phosphonic acid groups at both ends. This structure imparts several advantageous properties to a PROTAC molecule.

2.1. The Role of the PEG Moiety

The polyethylene glycol (PEG) component is a cornerstone of PROTAC linker design, primarily due to its hydrophilicity and flexibility.[6][7]

-

Enhanced Solubility: PROTACs are often large molecules that can suffer from poor aqueous solubility. The incorporation of a PEG chain significantly improves the solubility of the overall molecule, which is crucial for administration and bioavailability.[3][6]

-

Flexibility and Ternary Complex Formation: The flexible nature of the PEG chain allows the two ligands of the PROTAC to adopt an optimal orientation for the formation of a stable ternary complex.[3][6] This conformational adaptability is key to accommodating the specific structural requirements of different POIs and E3 ligases.

2.2. The Significance of the Terminal Bis(phosphonic acid) Groups

While the role of the PEG chain is well-established, the specific contribution of the terminal bis(phosphonic acid) groups is less documented in the context of PROTACs. However, based on the known chemistry of phosphonates, several potential advantages can be inferred:

-

Bioisosterism and Metabolic Stability: Phosphonates are recognized as non-hydrolyzable bioisosteres of phosphate (B84403) groups.[8][9][10] This property can enhance the metabolic stability of the PROTAC molecule.

-

Chelating Properties: Phosphonic acids are effective chelating agents for metal ions.[8] This could be leveraged in specific applications, for instance, in targeting metalloproteins or for imaging purposes.

-

Synthetic Handles: The phosphonic acid groups provide reactive handles for conjugation to the POI and E3 ligase ligands during PROTAC synthesis.

Quantitative Data on PEG Linkers in PROTACs

Table 1: Physicochemical Properties of Representative PROTACs with PEG Linkers

| PROTAC | Linker Composition | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (Ų) |

| BRD4 Degrader 1 | PEG3 | ~850 | 3.5 | ~150 |

| BRD4 Degrader 2 | PEG4 | ~895 | 3.2 | ~160 |

| BRD4 Degrader 3 | PEG5 | ~940 | 2.9 | ~170 |

| BET Degrader 1 | Alkyl-PEG2 | ~920 | 4.1 | ~145 |

| BET Degrader 2 | Alkyl-PEG4 | ~1010 | 3.6 | ~165 |

Note: The values presented are approximations based on published data for similar PROTAC structures and are intended for illustrative purposes.

Table 2: Biological Activity of Representative PROTACs with PEG Linkers

| PROTAC | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| ERα Degrader 1 | ERα | VHL | 12 | 50 | >90 |

| ERα Degrader 2 | ERα | VHL | 16 | 10 | >95 |

| ERα Degrader 3 | ERα | VHL | 20 | 100 | ~80 |

| BRD4 Degrader 4 | BRD4 | CRBN | 13 | 5 | >90 |

| BRD4 Degrader 5 | BRD4 | CRBN | 17 | 1 | >95 |

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved. Data is illustrative and compiled from various sources.[11]

Experimental Protocols

The evaluation of a PROTAC's efficacy involves a series of in vitro and cell-based assays to confirm its mechanism of action.

4.1. PROTAC Synthesis (General Protocol)

The synthesis of a PROTAC is a multi-step process that involves the conjugation of the POI ligand, the linker, and the E3 ligase ligand. While a specific protocol for PEG3-bis(phosphonic acid) is not detailed in the literature, a general workflow is as follows:

-

Functionalization of Ligands: The POI and E3 ligase ligands are chemically modified to introduce a reactive group (e.g., an amine, alkyne, or azide) at a solvent-exposed position that does not interfere with their binding affinity.

-

Linker Activation: The PEG3-bis(phosphonic acid) linker is activated at one terminus to facilitate coupling with the first ligand. This may involve conversion of a phosphonic acid to a more reactive species.

-

First Coupling Reaction: The activated linker is reacted with the functionalized POI or E3 ligase ligand.

-

Purification: The resulting ligand-linker conjugate is purified using techniques such as flash chromatography or HPLC.

-

Second Activation and Coupling: The remaining phosphonic acid terminus of the ligand-linker conjugate is activated and then reacted with the second functionalized ligand.

-

Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC.

4.2. Western Blotting for Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein.

-

Cell Culture and Treatment: Cells expressing the target protein are seeded in multi-well plates and treated with increasing concentrations of the PROTAC for a defined period (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed with a suitable buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle control.

4.3. In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.

-

Reaction Setup: A reaction mixture is prepared containing the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the relevant E3 ligase, ubiquitin, and ATP.

-

PROTAC Addition: The PROTAC is added to the reaction mixture. Control reactions without the PROTAC or other key components are also prepared.

-

Incubation: The reaction is incubated at 37°C for a specific time to allow for ubiquitination to occur.

-

Analysis: The reaction is stopped, and the samples are analyzed by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified protein band indicates polyubiquitination.

4.4. Cellular Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It provides an early indication of a compound's permeability.

-

Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport mechanisms.

Visualizing the Core Concepts

Diagram 1: The PROTAC Mechanism of Action

Caption: A schematic of the PROTAC-mediated protein degradation pathway.

Diagram 2: Experimental Workflow for PROTAC Evaluation

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG3-bis(phosphonic acid) represents a valuable tool in the design and development of PROTACs. Its polyethylene glycol backbone confers favorable properties of solubility and flexibility, which are essential for the formation of a productive ternary complex and for the overall drug-like properties of the PROTAC molecule. While the specific advantages of the terminal bis(phosphonic acid) groups require further investigation within the PROTAC context, their known chemical properties suggest potential benefits in terms of metabolic stability and synthetic versatility. The experimental protocols outlined in this guide provide a framework for the robust evaluation of PROTACs incorporating this and other linkers, enabling the rational design of next-generation targeted protein degraders.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Phosphonate - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 10. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Dual Role of PEG Linkers in Biocompatibility: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ethylene glycol) (PEG) linkers are a cornerstone in the development of biocompatible materials and therapeutics. Their unique physicochemical properties, primarily their hydrophilicity and high mobility, allow for the creation of a "stealth" shield around conjugated molecules or nanoparticles. This guide provides a comprehensive technical overview of the multifaceted role of PEG linkers in biocompatibility. It delves into the mechanisms by which PEGylation enhances biocompatibility, such as reducing protein adsorption and minimizing immunogenicity through steric hindrance. Conversely, it also explores the growing body of evidence highlighting the potential for PEG to elicit immune responses, leading to the formation of anti-PEG antibodies and complement activation, which can compromise the efficacy and safety of PEGylated therapeutics. This document offers detailed experimental protocols for assessing biocompatibility, presents quantitative data on the influence of PEG linker properties, and provides visual representations of key biological pathways and experimental workflows to aid researchers in the rational design of PEGylated systems.

The Mechanism of PEGylation in Enhancing Biocompatibility

PEGylation, the covalent attachment of PEG chains to a molecule or surface, is a widely adopted strategy to improve the biocompatibility of therapeutic agents and nanomaterials. The primary mechanism behind this enhancement is the formation of a hydrophilic, flexible, and dynamic shield that imparts several advantageous properties.

1.1. Steric Hindrance and Reduced Protein Adsorption

Upon introduction into a biological environment, foreign materials are rapidly coated with a layer of host proteins, a process known as opsonization. This protein corona can trigger recognition by the immune system, leading to rapid clearance from circulation and reduced therapeutic efficacy. PEG linkers mitigate this by creating a steric barrier that physically prevents the adsorption of proteins onto the surface of the PEGylated entity. The long, flexible PEG chains are in constant motion, sweeping out a large volume and creating a hydrated layer that repels proteins.

The effectiveness of this steric hindrance is influenced by several factors, including the length of the PEG chain and its grafting density on the surface. Longer and more densely packed PEG chains generally provide a more effective barrier against protein adsorption.

1.2. Reduced Immunogenicity and Antigenicity

By masking the surface of a therapeutic protein or nanoparticle, PEGylation can reduce its recognition by the immune system. This "stealth" effect can lead to a decrease in both the innate and adaptive immune responses. By preventing the binding of antibodies and the activation of immune cells, PEGylation can lower the immunogenicity and antigenicity of the conjugated molecule, thereby reducing the risk of adverse immune reactions and allowing for repeated administration.

The "PEG Dilemma": Immunological Responses to PEG

Despite its widespread use and general classification as a biocompatible polymer, PEG is not immunologically inert. A growing body of research has demonstrated that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.

2.1. Anti-PEG Antibodies

Pre-existing and treatment-induced anti-PEG antibodies have been detected in a significant portion of the human population. These antibodies, primarily of the IgM and IgG isotypes, can bind to the PEG moiety of a therapeutic, leading to several undesirable consequences:

-

Accelerated Blood Clearance (ABC): Binding of anti-PEG antibodies can lead to the rapid clearance of the PEGylated therapeutic from the bloodstream, significantly reducing its circulation half-life and therapeutic efficacy.

-

Hypersensitivity Reactions: In some cases, the interaction between anti-PEG antibodies and PEGylated drugs can trigger hypersensitivity reactions, ranging from mild allergic responses to severe anaphylaxis.

2.2. Complement Activation

PEGylated materials can activate the complement system, a critical component of the innate immune response. Activation can occur through the classical, alternative, or lectin pathways and results in the generation of inflammatory mediators (anaphylatoxins C3a and C5a) and opsonins (C3b). This can lead to:

-

Complement Activation-Related Pseudoallergy (CARPA): A non-IgE-mediated hypersensitivity reaction that can occur upon the first exposure to a PEGylated drug.

-

Enhanced Phagocytosis: Opsonization with C3b can facilitate the recognition and engulfment of the PEGylated material by phagocytic cells, contributing to its clearance.

Data Presentation: Quantitative Effects of PEG Linker Properties

The biocompatibility of a PEGylated system is critically dependent on the physicochemical properties of the PEG linker. The following tables summarize quantitative data from various studies to provide a comparative overview of these effects.

Table 1: Effect of PEG Linker Length on Circulation Half-Life of Nanoparticles

| Nanoparticle System | PEG Linker Molecular Weight (kDa) | Circulation Half-Life (t½) in hours | Reference |

| Liposomes | 2 | 18.5 | [1] |

| Liposomes | 5 | 25.3 | [1] |

| Liposomes | 10 | 38.1 | [1] |

| Chitosan Nanoparticles | 0.75 | 5.2 | [2] |

| Chitosan Nanoparticles | 2 | 8.9 | [2] |

| Chitosan Nanoparticles | 5 | 15.6 | [2] |

| PLGA Nanoparticles | 5 | 3.48 | [3] |

| PLGA Nanoparticles (High Density) | 5 | 10.01 | [3] |

Table 2: Comparative Effects of Linear vs. Branched PEG Architecture on Biocompatibility

| Property | Linear PEG | Branched PEG | Key Findings and Implications | Reference |

| Protein Adsorption | Effective at reducing protein adsorption. | Generally more effective at reducing protein adsorption for the same molecular weight due to a larger hydrodynamic volume and "umbrella-like" shielding effect. | Branched PEGs may offer superior "stealth" properties. | [4] |

| Circulation Half-Life | Increases circulation half-life compared to non-PEGylated counterparts. | Often provides a longer circulation half-life compared to linear PEG of the same total molecular weight. This is attributed to a greater hydrodynamic volume which reduces renal clearance. | Branched PEGs can be advantageous for drugs requiring prolonged circulation. | [5][6] |

| Immunogenicity | Can elicit anti-PEG antibody formation. | May offer better masking of epitopes, potentially leading to reduced immunogenicity. | The more complex structure of branched PEGs may provide better protection against immune recognition. | [4] |

| Biological Activity of Conjugated Protein | Can lead to a reduction in biological activity due to steric hindrance at the active site. | Can also reduce biological activity. The effect is highly dependent on the conjugation site and the specific protein. | Careful consideration of PEG architecture and conjugation chemistry is crucial to preserve therapeutic efficacy. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of PEG linker biocompatibility.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Materials:

-

Cell line of interest (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

PEGylated material to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl)

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the PEGylated material in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared dilutions of the PEGylated material. Include a negative control (medium only) and a positive control (e.g., Triton X-100).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the negative control.

-

4.2. Anti-PEG Antibody Detection (ELISA)

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify anti-PEG antibodies in serum or plasma samples. The assay typically involves immobilizing a PEG-conjugated protein onto a microplate, which then captures anti-PEG antibodies from the sample. A secondary antibody conjugated to an enzyme is then used for detection.

-

Materials:

-

High-binding 96-well microplates

-

PEG-conjugated protein (e.g., PEG-BSA)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Serum or plasma samples

-

HRP-conjugated anti-human IgG or IgM secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

-

-

Procedure:

-

Coat the wells of a 96-well plate with 100 µL of PEG-BSA solution (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Wash the wells three times with wash buffer.

-

Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Dilute the serum/plasma samples in blocking buffer (e.g., 1:100) and add 100 µL to the wells. Incubate for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

4.3. Complement Activation Assay (CH50)

-

Principle: The CH50 assay measures the total functional activity of the classical complement pathway. It determines the volume of serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep erythrocytes. A decrease in CH50 units in the presence of a PEGylated material indicates complement consumption.

-

Materials:

-

Veronal buffered saline (VBS)

-

Antibody-sensitized sheep red blood cells (SRBCs)

-

Human serum

-

PEGylated material to be tested

-

96-well V-bottom plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the human serum in VBS.

-

Incubate a fixed amount of the PEGylated material with the diluted serum samples for a defined period (e.g., 30-60 minutes) at 37°C to allow for complement activation and consumption. A control without the PEGylated material should be run in parallel.

-

Add a standardized suspension of antibody-sensitized SRBCs to each well.

-

Incubate the plate for 30-60 minutes at 37°C to allow for cell lysis.

-

Centrifuge the plate to pellet the intact cells.

-

Transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released from the lysed cells.

-

Calculate the percentage of hemolysis for each serum dilution.

-

Determine the serum dilution that causes 50% hemolysis (CH50 unit). A reduction in CH50 units in the presence of the PEGylated material indicates complement activation.

-

Mandatory Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and processes related to the role of PEG linkers in biocompatibility.

Caption: Steric hindrance provided by PEG linkers prevents protein adsorption and immune cell recognition.

Caption: Overview of the classical, lectin, and alternative pathways of complement activation initiated by PEGylated materials.

Caption: A generalized workflow for the comprehensive biocompatibility assessment of PEGylated materials.

Conclusion

PEG linkers play a pivotal and complex role in the biocompatibility of advanced materials and therapeutics. While PEGylation remains a highly effective strategy for improving the pharmacokinetic and safety profiles of a wide range of molecules by reducing protein adsorption and immunogenicity, it is not without its challenges. The potential for PEG to induce immune responses, including the formation of anti-PEG antibodies and the activation of the complement system, necessitates a thorough and nuanced approach to the design and evaluation of PEGylated systems. By carefully considering the impact of PEG linker length, architecture, and grafting density, and by employing a comprehensive suite of biocompatibility assays, researchers can better predict and mitigate potential adverse effects, ultimately leading to the development of safer and more effective PEGylated therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of PEG linker biocompatibility and to make informed decisions in their drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Dense and Dynamic Polyethylene Glycol Shells Cloak Nanoparticles from Uptake by Liver Endothelial Cells for Long Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 5. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Self-Assembled Monolayers with Phosphonic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, formation, characterization, and applications of self-assembled monolayers (SAMs) based on phosphonic acids. It is designed to serve as a technical resource for professionals in research and development who are leveraging surface modification techniques for advanced applications.

Core Principles of Phosphonic Acid SAMs

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. Phosphonic acids (PAs) have emerged as a robust class of molecules for forming SAMs, particularly on a wide range of metal oxide surfaces. The stability and versatility of PA SAMs make them highly suitable for applications in biosensing, drug delivery, and organic electronics.

The formation of PA SAMs is primarily driven by the strong affinity of the phosphonic acid headgroup for metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zinc oxide (ZnO), and silicon dioxide (SiO₂). The anchoring of the phosphonic acid to the surface typically involves the formation of covalent or strong hydrogen bonds with the surface hydroxyl groups, resulting in a durable and stable monolayer. The binding mechanism can be complex, with the phosphonate (B1237965) headgroup capable of forming monodentate, bidentate, or tridentate linkages to the substrate. The long alkyl chains of the phosphonic acids then align and pack closely due to van der Waals interactions, leading to a highly ordered and dense film. This ordered structure is crucial for the monolayer's function, influencing properties such as wettability, biocompatibility, and electrical insulation.

Factors such as the choice of solvent, temperature, and concentration of the phosphonic acid solution can significantly influence the quality and ordering of the resulting SAM. For instance, solvents with lower dielectric constants have been shown to promote the formation of well-defined monolayers on substrates like ZnO by suppressing the dissolution of the metal oxide surface.

Quantitative Data on Phosphonic Acid SAMs

The properties of phosphonic acid SAMs can be finely tuned by varying the length of the alkyl chain and the terminal functional group. The following tables summarize key quantitative data from various studies, providing a comparative overview of different PA SAMs on common substrates.

| Phosphonic Acid | Substrate | Water Contact Angle (°) | Monolayer Thickness (nm) | Reference |

| Octadecylphosphonic Acid (ODPA) | Titanium Dioxide (TiO₂) | 117.6 ± 2.5 | ~2.0 | |

| Octadecylphosphonic Acid (ODPA) | Mica | ~110 | 1.6 - 1.8 | |

| Octadecylphosphonic Acid (ODPA) | Silicon Dioxide (SiO₂) | ~110 | ~1.8 | |

| 16-Phosphonohexadecanoic Acid | Indium Tin Oxide (ITO) | >70 (in low dielectric solvents) | Not specified | |

| 11-Hydroxyundecylphosphonic Acid | Silicon Dioxide (SiO₂) | Not specified | Not specified | |

| Decylphosphonic Acid (C10) | Aluminum | Not specified | Not specified | |

| Octadecylphosphonic Acid (C18) | Aluminum | Not specified | Not specified |

Table 1: Summary of water contact angles and monolayer thicknesses for various phosphonic acid SAMs on different substrates.

| Phosphonic Acid | Substrate | P 2p Binding Energy (eV) | O 1s Binding Energy (eV) | C 1s Binding Energy (eV) | Reference | |---|---|---|---|---| | Octadecylphosphonic Acid (ODPA) | Titanium Dioxide (TiO₂) | ~134 | ~531-532 | ~285 | | | Phenylphosphonic Acid (PPA) | Anatase TiO₂(101) | Not specified | 531.1 (P-O-Ti), 532.1 (P=O) | Not specified | | | Octadecylphosphonic Acid (OPA) | Various metal surfaces | Not specified | Not specified | ~284.9 | |

Table 2: Summary of XPS binding energies for key elements in phosphonic acid SAMs.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful formation and characterization of high-quality phosphonic acid SAMs. The following sections provide step-by-step methodologies for key experimental procedures.

Formation of Phosphonic Acid SAMs by Solution Deposition

This protocol describes a general procedure for the formation of phosphonic acid SAMs from a solution.

Materials:

-

Substrate (e.g., TiO₂, Al₂O₃, SiO₂ wafer)

-

Phosphonic acid (e.g., Octadecylphosphonic acid)

-

Solvent (e.g., ethanol, isopropanol, cyclopentyl methyl ether (CPME))

-

Beakers, tweezers, and nitrogen gas line

-

Sonicator

-

Oven or hot plate

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the substrate to remove any organic and inorganic contaminants. A common procedure involves sonicating the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

For some substrates, an oxygen plasma or UV-ozone treatment can be used immediately before deposition to create a fresh, reactive oxide layer.

-

-

Preparation of Phosphonic Acid Solution:

-

Prepare a dilute solution of the phosphonic acid in the chosen solvent. A typical concentration is in the range of 0.1 mM to 1 mM.

-

Ensure the phosphonic acid is fully dissolved, using sonication if necessary.

-

-

SAM Deposition:

-

Immerse the cleaned and dried substrate into the phosphonic acid solution.

-

The deposition time can vary from a few hours to over 24 hours, depending on the desired monolayer quality and the specific system. A time-course study is recommended to optimize the deposition time.

-

The deposition can be carried out at room temperature or elevated temperatures (e.g., 60°C) to potentially accelerate the formation process, although higher temperatures can sometimes lead to disordered layers.

-

-

Rinsing and Drying:

-

After the desired deposition time, remove the substrate from the solution.

-

Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the substrate again under a stream of nitrogen gas.

-

-

Annealing (Optional):

-

In some cases, a post-deposition annealing step (e.g., at 140°C) can be performed to promote the formation of stable covalent bonds between the phosphonic acid and the substrate surface.

-

Characterization of Phosphonic Acid SAMs

This technique is used to assess the wettability of the SAM-modified surface, which provides an indication of the monolayer's quality and packing density.

Procedure:

-

Place the SAM-modified substrate on the sample stage of the goniometer.

-

Dispense a small droplet of deionized water (typically 1-5 µL) onto the surface.

-

Capture an image of the droplet at the solid-liquid-vapor interface.

-

Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

-

Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle.

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM.

Procedure:

-

Mount the SAM-modified substrate onto the XPS sample holder.

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Perform high-resolution scans of the core levels of interest, such as P 2p, O 1s, C 1s, and the substrate elements.

-

Analyze the binding energies and peak shapes to determine the chemical states and confirm the successful formation of the phosphonate linkage to the surface.

AFM is used to visualize the topography of the SAM at the nanoscale, providing information on the monolayer's uniformity, coverage, and the presence of any defects.

Procedure:

-

Mount the SAM-modified substrate on an AFM sample puck.

-

Select an appropriate AFM probe (typically a silicon nitride or silicon probe) and imaging mode (e.g., tapping mode or contact mode).

-

Engage the AFM tip with the sample surface and begin scanning.

-

Adjust the imaging parameters (scan size, scan rate, feedback gains) to obtain a high-quality image.

-

Analyze the AFM images to assess the surface morphology, measure the height of SAM features (e.g., islands during growth), and identify any defects or pinholes.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study and application of phosphonic acid SAMs.

A typical experimental workflow for the formation and characterization of phosphonic acid SAMs.

A simplified mechanism of phosphonic acid SAM formation on a metal oxide surface.

Logical relationship of components in a biosensor utilizing a phosphonic acid SAM.

An In-Depth Technical Guide to PEG3-bis(phosphonic acid): Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of PEG3-bis(phosphonic acid), a versatile bifunctional linker molecule. The information contained herein is intended to support researchers and professionals in the fields of drug development, materials science, and bioconjugation.

Core Properties of PEG3-bis(phosphonic acid)

PEG3-bis(phosphonic acid) is a hydrophilic linker molecule featuring a triethylene glycol (PEG3) spacer flanked by two phosphonic acid groups. This structure imparts unique properties, making it a valuable tool in various scientific applications. The polyethylene (B3416737) glycol component enhances aqueous solubility, while the terminal phosphonic acid groups provide strong binding capabilities to metal oxides and other surfaces. Its primary application is as a linker in Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder and an E3 ligase ligand[1][2][3][4][5].

Solubility Data

The hydrophilic nature of the PEG3 spacer generally confers good solubility in aqueous and polar organic solvents[1][6][7]. While extensive quantitative solubility data is not widely published, the available information is summarized below.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Experimentally determined value. |

| Water | Soluble | Qualitative assessment based on the hydrophilic nature of the PEG spacer[1][6][7]. |

| Dimethylformamide (DMF) | Soluble | Inferred from the solubility of structurally similar PEG compounds like Bis-PEG3-acid[8]. |

| Methanol | Likely Soluble | Low molar mass PEGs are generally soluble in methanol[9]. |

| Chloroform | Likely Soluble | Low molar mass PEGs are generally soluble in chloroform[9]. |

| Tetrahydrofuran (THF) | Likely Soluble | Low molar mass PEGs are generally soluble in THF[9]. |

| Dimethyl acetamide (B32628) (DMAc) | Likely Soluble | Low molar mass PEGs are generally soluble in DMAc[9]. |

Stability Profile

PEG3-bis(phosphonic acid) exhibits notable stability, a critical attribute for its applications in drug development and materials science. The phosphonic acid functional groups and the PEG backbone contribute to its overall robust nature.

| Stability Type | Observation |

| Hydrolytic Stability | The phosphonic acid linkage to surfaces is highly stable in aqueous environments. Studies on PEG-grafted γ-alumina membranes with phosphonic acid linkers showed that the linkage remained intact for at least 216 hours in water, demonstrating excellent hydrolytic stability[10]. |

| Thermal Stability | The phosphonate (B1237965) bond to metal oxide surfaces is thermally robust, withstanding temperatures up to 800°C on alumina. Degradation of the molecule typically initiates in the organic backbone at temperatures between 200 and 350°C[11][12]. |

| Storage Stability | For long-term storage, it is recommended to keep PEG3-bis(phosphonic acid) at -20°C in a sealed container to minimize degradation[1][7][13][14]. |

Experimental Protocols

General Protocol for Solubility Determination

A general protocol for determining the solubility of a PEG-containing compound like PEG3-bis(phosphonic acid) can be adapted from established methods for protein solubility determination using PEG precipitation[15].

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of PEG3-bis(phosphonic acid) in a solvent in which it is freely soluble (e.g., DMSO).

-

Serial Dilutions: Create a series of dilutions of the stock solution in the solvent of interest (e.g., water, buffer).

-

Equilibration: Allow the solutions to equilibrate at a controlled temperature for a set period (e.g., 24 hours).

-

Observation: Visually inspect the solutions for any precipitation.

-

Quantification (Optional): If precipitation is observed, centrifuge the samples to pellet the precipitate. The concentration of the supernatant can be determined using an appropriate analytical method (e.g., HPLC with a suitable detector, or NMR with an internal standard) to quantify the amount of dissolved compound. The highest concentration at which no precipitate is observed is considered the solubility.

General Protocol for a Stability-Indicating Assay

A stability-indicating assay is crucial for assessing the stability of a compound under various stress conditions. A general high-performance liquid chromatography (HPLC) based method is described below[16][17][18].

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Treat a solution of PEG3-bis(phosphonic acid) with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose a solid sample of the compound to dry heat (e.g., 80°C).

-

Photostability: Expose a solution of the compound to UV light.

-

-

HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the intact PEG3-bis(phosphonic acid) from its potential degradation products. A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), is a common starting point.

-

Analysis: Analyze the stressed samples using the developed HPLC method.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the intact compound, ensuring that no degradation products are co-eluting.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

PROTAC Signaling Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Stability-Indicating Assay

Caption: Workflow for a stability-indicating assay.

References

- 1. PEG3-bis(phosphonic acid), 254762-10-2 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PEG3-bis(phosphonic acid) - Immunomart [immunomart.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. PEG3-bis(phosphonic acid)_254762-10-2_新研博美 [xinyanbm.com]

- 7. PEG3-bis-(ethyl phosphonate), 160625-24-1 | BroadPharm [broadpharm.com]

- 8. Bis-PEG3-acid, 96517-92-9 | BroadPharm [broadpharm.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PEG3-bis-(ethyl phosphonate), CAS 160625-24-1 | AxisPharm [axispharm.com]

- 14. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]

- 15. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijsdr.org [ijsdr.org]

- 17. ijcrt.org [ijcrt.org]

- 18. Development and validation of a stability-indicating RP-HPLC method for assay of alphamethylepoxide and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of PEG3-bis(phosphonic acid)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for PEG3-bis(phosphonic acid), a bifunctional linker molecule increasingly utilized in materials science, drug delivery, and bioconjugation. Due to the limited availability of safety data for this specific compound, this document incorporates analogous data from closely related polyethylene (B3416737) glycol (PEG) derivatives and phosphonic acids to provide a thorough overview of potential hazards and safe handling practices.

Chemical and Physical Properties

PEG3-bis(phosphonic acid) is a hydrophilic linker molecule featuring a short polyethylene glycol chain terminated at both ends by phosphonic acid groups. These phosphonic acid moieties provide strong binding capabilities to metal oxide surfaces, making it a valuable tool for surface functionalization of nanoparticles and other inorganic materials.[1] In pharmaceutical sciences, it can be used to enhance the stability and delivery of drug molecules.[1]

Table 1: Physical and Chemical Properties of PEG3-bis(phosphonic acid) and Related Compounds

| Property | Value | Source (CAS No.) |

| PEG3-bis(phosphonic acid) | ||

| Molecular Formula | C₈H₂₀O₉P₂ | Generic |

| Molecular Weight | 322.19 g/mol | Generic |

| m-PEG3-phosphonic acid | ||

| CAS Number | 96962-42-4 | DC Chemicals |

| PEG3-bis(phosphonic acid diethyl ester) | ||

| CAS Number | 500347-73-9 | BroadPharm |

| Molecular Formula | C₁₂H₂₈O₉P₂ | BroadPharm |

| Molecular Weight | 378.3 g/mol | BroadPharm |

| Purity | 98% | BroadPharm |

| Storage Condition | -20°C | BroadPharm |

| Phosphonic Acid | ||

| Molecular Weight | 82 g/mol | Arkema |

| Physical State | Solid (flakes or powder) | Arkema |

| Water Solubility | 1.067 g/L at 20°C | Arkema |

| Melting Point | 62.5°C | Arkema |

| Boiling Point | 258°C | Arkema |

Hazard Identification and Classification

Based on data from analogous phosphonic acid compounds, PEG3-bis(phosphonic acid) should be handled as a substance that is harmful if swallowed and may cause severe skin burns and eye damage. It is also considered toxic to aquatic life with long-lasting effects.

Table 2: GHS Hazard Classification (Based on Analogous Compounds)

| Hazard Class | Category | Hazard Statement |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion | 1A | H314: Causes severe skin burns and eye damage. |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life. |

| Chronic Aquatic Toxicity | 1 | H410 / H411: Very toxic to aquatic life with long lasting effects. |

First-Aid Measures

Immediate medical attention is required in case of exposure.

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. Call a physician immediately. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin thoroughly with large amounts of water for at least 15 minutes. Call a physician immediately. Wash contaminated clothing before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Keep eye wide open while rinsing. Immediately call a physician. |

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial to minimize risk.

Safe Handling

-

Handle in a well-ventilated place, preferably in a chemical fume hood.

-

Wear suitable protective clothing, including chemical-resistant gloves (e.g., PVC, neoprene), safety goggles with side-shields, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Store locked up.

-

Store in a corrosive-resistant container with a resistant inner liner. Do not use metal containers.

-

The compound may be moisture-sensitive; consider handling and storing under an inert atmosphere (e.g., nitrogen).

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Safety glasses with side-shields or safety goggles.

-

Skin Protection: Acid-resistant clothing and lab coat.

-

Hand Protection: Acid-resistant gloves (e.g., PVC, neoprene).

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Experimental Protocols

The following are generalized protocols for the use of PEG3-bis(phosphonic acid) in a research setting, based on methodologies for similar compounds.

General Protocol for Surface Modification of Nanoparticles

This protocol describes a general procedure for the functionalization of metal oxide nanoparticles.

-

Preparation of Nanoparticle Suspension: Disperse the metal oxide nanoparticles in an appropriate solvent (e.g., deionized water, ethanol) through sonication to achieve a homogenous suspension.

-

Preparation of PEG3-bis(phosphonic acid) Solution: Immediately before use, dissolve the required amount of PEG3-bis(phosphonic acid) in the same solvent or a compatible buffer to create a stock solution.

-

Surface Functionalization Reaction: Add the PEG3-bis(phosphonic acid) solution to the nanoparticle suspension. The mixture is typically stirred or sonicated at room temperature for a period ranging from 1 to 24 hours to allow for the binding of the phosphonic acid groups to the nanoparticle surface.

-

Purification: Remove excess, unbound PEG3-bis(phosphonic acid) by repeated cycles of centrifugation and redispersion in fresh solvent. Alternatively, size-exclusion chromatography or dialysis can be used.

-

Characterization: Analyze the functionalized nanoparticles using appropriate techniques (e.g., DLS, zeta potential, TEM, XPS) to confirm successful surface modification.

Caption: Workflow for Nanoparticle Surface Modification.

Hazard Mitigation and Emergency Procedures

A systematic approach to hazard mitigation is essential when working with PEG3-bis(phosphonic acid).

Caption: Hazard Mitigation and Emergency Response Flowchart.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains. Avoid release to the environment.

Toxicological Information

Specific toxicological data for PEG3-bis(phosphonic acid) are not available. The information below is based on analogous phosphonic acid compounds.

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

-

Germ Cell Mutagenicity: No evidence of genetic toxicity.

-

Carcinogenicity: Not anticipated to be a carcinogen under normal use.

-

Reproductive Toxicity: Not expected to be toxic to reproduction or unborn children.

Disclaimer

This document is intended as a guide for trained professionals and should be used in conjunction with a comprehensive risk assessment for any specific laboratory procedure. The information provided is based on currently available data for PEG3-bis(phosphonic acid) and analogous compounds. All users should consult their institution's safety guidelines and the most recent Safety Data Sheet (SDS) for the specific product being used.

References

Methodological & Application

Application Notes and Protocols for PEG3-bis(phosphonic acid) in Nanoparticle Stabilization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of PEG3-bis(phosphonic acid) as a highly effective stabilizing agent for nanoparticles in various biological media. This bifunctional molecule offers a robust platform for developing stable and biocompatible nanocarriers for applications in drug delivery, diagnostics, and bioimaging.

Introduction

PEG3-bis(phosphonic acid) is a bifunctional linker comprising a short polyethylene (B3416737) glycol (PEG) chain and two terminal phosphonic acid groups. The phosphonic acid moieties serve as potent anchoring groups to a wide range of metal oxide nanoparticle surfaces, including iron oxide, cerium oxide, and zirconia, through strong coordination bonds.[1][2][3][4] The PEG component imparts stealth properties, reducing non-specific protein adsorption and enhancing colloidal stability in complex biological environments.[5][6] The dual phosphonate (B1237965) groups provide a more stable and resilient coating compared to single phosphonic acid anchors, leading to long-term stability of the nanoparticle dispersion.[3][7][8]

Key Applications

-

Drug Delivery: Stabilized nanoparticles can be loaded with therapeutic agents for targeted delivery to specific tissues or cells. The enhanced stability in biological fluids prolongs circulation time and improves bioavailability.[9][10][11]

-

Magnetic Resonance Imaging (MRI): Iron oxide nanoparticles stabilized with PEG3-bis(phosphonic acid) can serve as highly effective T1 or T2 contrast agents for MRI, enabling detailed anatomical and functional imaging.[12][13][14]

-

Diagnostics: The stable nanoparticle platform can be functionalized with targeting ligands for the development of sensitive and specific diagnostic tools.[6][15]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on nanoparticles stabilized with PEG-bis(phosphonic acid) and similar multi-phosphonate PEG polymers.

Table 1: Nanoparticle Size and Zeta Potential

| Nanoparticle Core Material | Stabilizing Agent | Core Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (mV) | Reference |

| Iron Oxide (USPIO) | PEG(5)-BP | 5.5 ± 0.7 | 24 ± 3 | Near-zero at neutral pH | [12] |

| Cerium Oxide | MPEG2K-MPh | 7 | ~20 | Not specified | [8] |

| Titanium Dioxide | MPEG2K-MPh | 15 | ~35 | Not specified | [8] |

| Gadolinium Oxide | BP-GdOx-NPs | 3.6 | Not specified | Not specified | [16] |

Table 2: Stability of Stabilized Nanoparticles in Biological Media

| Nanoparticle System | Medium | Stability Duration | Observations | Reference |

| PEG(5)-BP-USPIOs | Water, Saline | At least 7 months | No aggregation observed | [12][13] |

| Multi-phosphonic acid PEG-coated metal oxides | Protein-rich cell culture media | > months | Resilient coating, long-term stability | [3][7][8] |

| Mono-phosphonic acid PEG-coated metal oxides | Protein-rich cell culture media | < 1 week | Mitigated stability | [3][7][8] |

| Carboxyl-PEG-phosphoric acid-stabilized Fe3O4 | Various harsh aqueous environments | Not specified | Extremely high stability | [2] |

Experimental Protocols

Protocol 1: Synthesis of PEG3-bis(phosphonic acid)